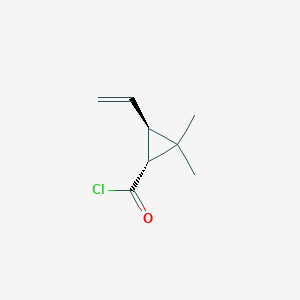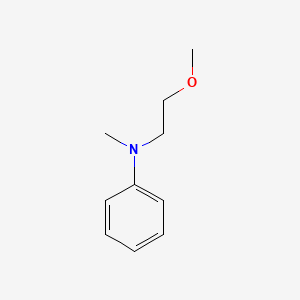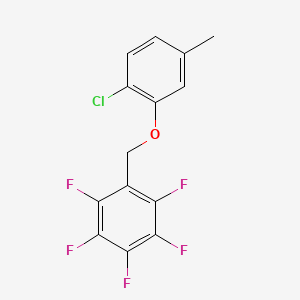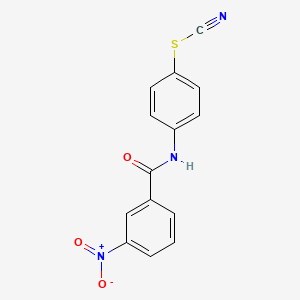
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione is a complex organic compound with a unique structure. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the hexadecan-8-yl side chain. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(Hexadecan-8-yl)benzoic acid
- 4-(Hexadecan-8-yl)phenol
- 1,3-Isobenzofurandione, 3a,4,7,7a-tetrahydro-
Uniqueness
Compared to similar compounds, 4-(Hexadecan-8-yl)tetrahydro-1H,3H-3a,7a-ethano-2-benzofuran-1,3-dione stands out due to its unique benzofuran core and the presence of a long hexadecan-8-yl side chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
85672-82-8 |
|---|---|
Molecular Formula |
C26H44O3 |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
2-hexadecan-8-yl-8-oxatricyclo[4.3.2.01,6]undecane-7,9-dione |
InChI |
InChI=1S/C26H44O3/c1-3-5-7-9-11-13-16-21(15-12-10-8-6-4-2)22-17-14-18-25-19-20-26(22,25)24(28)29-23(25)27/h21-22H,3-20H2,1-2H3 |
InChI Key |
RAMMFNZLTMNFKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCC)C1CCCC23C1(CC2)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Triphenyl[1-(trimethylsilyl)propylidene]-lambda~5~-phosphane](/img/structure/B14417420.png)

silane](/img/structure/B14417441.png)




![4,10-Bis[2-(2-butoxyethoxy)ethyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14417470.png)

![Ethyl 2-[(ethylamino)methyl]decanoate](/img/structure/B14417500.png)
![1-Chloro-2-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14417507.png)
